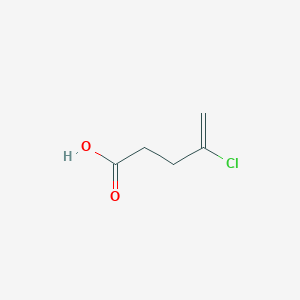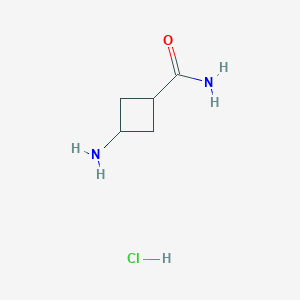
(S)-2-Aminopentanoic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopentanoic acid is an essential amino acid in human nutrition. It is used in the biosynthesis of proteins . Hydrochloric acid is a strong, corrosive acid that is commonly used in laboratory and industrial applications .
Synthesis Analysis
While specific synthesis methods for “(S)-2-Aminopentanoic acid hcl” were not found, the synthesis of similar compounds often involves reactions with carboxylic acids and acid anhydrides .Molecular Structure Analysis
The molecular structure of a compound like “(S)-2-Aminopentanoic acid hcl” would likely involve the amino group (-NH2) of 2-Aminopentanoic acid interacting with the hydrogen ion (H+) of Hydrochloric acid, forming a positively charged ammonium group (-NH3+), and the remaining chloride ion (Cl-) acting as a counterion .Chemical Reactions Analysis
In general, amino acids can participate in a variety of chemical reactions, including peptide bond formation, decarboxylation, and deamination . Hydrochloric acid, being a strong acid, can donate protons (H+) in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Aminopentanoic acid hcl” would depend on the specific arrangement of its atoms and any charges present. Hydrochloric acid is a colorless, pungent liquid .Scientific Research Applications
Nanoparticle Preparation
“(S)-2-Aminopentanoic acid HCl” is used in the preparation of nanostarch, a highly soluble, thermally stable, non-toxic, and inexpensive material . This compound is used in the acid hydrolysis process, which is the most common method for preparing nanostarch with higher crystallinity and stability .
Drug Delivery
Nanostarch, prepared using “(S)-2-Aminopentanoic acid HCl”, is utilized in drug delivery systems . The small size and greater surface area of nanomaterials make them ideal for delivering drugs to specific parts of the body .
Cosmetics
Nanostarch, which can be prepared using “(S)-2-Aminopentanoic acid HCl”, is also used in the cosmetics industry . The unique properties of nanostarch make it a valuable ingredient in various cosmetic products .
Textiles
Nanostarch is used in the textiles industry . The use of “(S)-2-Aminopentanoic acid HCl” in the preparation of nanostarch contributes to the development of textiles with enhanced properties .
Food Industry
In the food industry, nanostarch prepared using “(S)-2-Aminopentanoic acid HCl” is used for various applications . Its unique properties make it a valuable ingredient in food products .
Enhanced Oil Recovery (EOR)
Nanostarch, prepared using “(S)-2-Aminopentanoic acid HCl”, is used in enhanced oil recovery (EOR) . The unique properties of nanostarch make it a valuable material in the EOR process .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-aminopentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-3-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXIIAPIURLROR-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2807431.png)

![2-(9-bromo-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2807433.png)
![[2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2807435.png)


![3,4-difluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2807438.png)
![11-(Pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2807440.png)
![Ethyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2807441.png)
![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2807443.png)
